molecular formula C4H8N2O2S B089321 2,2'-Thiobisacetamide CAS No. 14618-65-6

2,2'-Thiobisacetamide

Cat. No. B089321
CAS RN: 14618-65-6
M. Wt: 148.19 g/mol
InChI Key: KQNFZEVUCSXNTH-UHFFFAOYSA-N
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Description

“2,2’-Thiobisacetamide” is a chemical compound with the linear formula C4H8N2O2S . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “2,2’-Thiobisacetamide” is represented by the linear formula C4H8N2O2S . The molecular weight of this compound is 148.19 g/mol . The InChI representation of the molecule is InChI=1S/C4H8N2O2S/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) .

Scientific Research Applications

  • Nuclear Physiology Studies : Thioacetamide has been used to study nuclear physiology in rat liver cells. It induces changes in nuclear volume without affecting the desoxyribonucleic acid content, indicating its potential utility for studying nuclear changes (Laird, 1953).

  • Liver Fibrosis and Injury Models : It serves as a model substance for inducing experimental liver fibrosis, acute liver failure, and liver tumors in mice and rats, helping in the study of liver diseases (Wallace et al., 2015).

  • Quantitative Analysis in Chemistry : Thioacetamide is utilized in the quantitative precipitation of Sb2S3 in acid solution, proving useful in analytical chemistry (Flaschka & Jakobljevich, 1950).

  • Studying Liver Toxicity and Protection : Research has explored its use in studying liver toxicity and the protective effects of various agents against thioacetamide-induced hepatotoxicity in rats (Đurašević et al., 2021).

  • Investigating Renal Injury : Thioacetamide is also known to be nephrotoxic, and its effects on renal tissue have been studied, providing insights into potential therapeutic interventions for renal injury (Omar et al., 2022).

  • Exploring Hepatic Inflammation and Immunosuppression : It has been used to investigate the role of neutrophil activation and flavin-containing monooxygenase in thioacetamide-induced hepatic injury and immunosuppression (Hsu et al., 2012).

  • Water Treatment Applications : Thioacetamide derivatives have applications in water treatment, such as in the preconcentration of palladium(II) from water (Terada et al., 1983).

  • Structural Studies : The molecular structure and conformation of thioacetamide have been studied using techniques like electron diffraction, contributing to our understanding of its physical properties (Hargittai et al., 1981).

  • Development of Pharmaceutical Agents : Its derivatives are being explored for potential pharmaceutical applications, like in the synthesis and evaluation of anticonvulsant agents (Severina et al., 2020).

  • Studying Hepatotoxic Effects : Thioacetamide's effect on hepatocytes, especially concerning mitochondrial function and oxidative stress, has been a subject of investigation (Staňková et al., 2010).

properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFZEVUCSXNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163293
Record name Acetamide, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Thiobisacetamide

CAS RN

14618-65-6
Record name Thiodiglycolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, 2,2'-thiobis-
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Record name Acetamide,2'-thiobis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82327
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2'-thiobis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiobisacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIODIGLYCOLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Casassas, M Esteban, C Ariño - Journal of electroanalytical chemistry and …, 1986 - Elsevier
The behaviour of methylthioacetic (MTA) and 2,2′-thiobisacetic (TBA) acids at a HMDE was studied by cathodic stripping voltammetry (CSV). The stripping curves are recorded in two …
Number of citations: 4 www.sciencedirect.com
P Hope, LA Wiles - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
In no case was a diacyl hydrazide (iii) found. The main product was usually a monosulphide, together with free sulphur. Although sulphur monochloride has not previously been …
Number of citations: 0 pubs.rsc.org
S Cleto, TK Lu - Mbio, 2017 - Am Soc Microbiol
Peptides that are synthesized independently of the ribosome in plants, fungi, and bacteria can have clinically relevant anticancer, antihemochromatosis, and antiviral activities, among …
Number of citations: 11 journals.asm.org
L Liao, X Zhong, X Jia, C Liao, J Zhong, S Ding… - RSC …, 2020 - pubs.rsc.org
Supramolecular organogels are soft materials comprised of low-molecular-mass organic gelators (LMOGs) and organic liquids. Owning to their unique supramolecular structures and …
Number of citations: 16 pubs.rsc.org
I Pinkert - 2011 - kups.ub.uni-koeln.de
Das Ziel dieser Arbeit war es, neue Koordinationspolymere mit Kupfer(II) und biologisch relevanten Liganden herzustellen. Das Ligandenrepertoire bestand aus Isonicotinamid, …
Number of citations: 4 kups.ub.uni-koeln.de

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